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1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B1320781
CAS No.: 875282-58-9
M. Wt: 162.15 g/mol
InChI Key: YVNXBDIBOMELMY-UHFFFAOYSA-N
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Description

Significance of Benzotriazole (B28993) and Carboxamide Motifs in Chemical Sciences

The foundational elements of 1H-1,2,3-benzotriazole-5-carboxamide, the benzotriazole core and the carboxamide linker, are individually recognized as cornerstone structures in modern chemistry. Their combination within a single molecule provides a rich platform for scientific investigation.

The benzotriazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a triazole ring, is considered a "privileged scaffold" in heterocyclic and medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile core structure for developing new bioactive compounds. gsconlinepress.comnih.gov The benzotriazole moiety is a structural isostere of the purine (B94841) nucleus found in essential biomolecules, which contributes to its broad-spectrum biological activity. nih.gov

Derivatives of benzotriazole have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and analgesic properties. gsconlinepress.comijrrjournal.com Its unique electronic properties and the ability to be easily functionalized allow chemists to create extensive libraries of compounds for drug discovery and to study structure-activity relationships (SAR). gsconlinepress.comijnrd.org The stability of the benzotriazole ring system further enhances its utility as a foundational element in the synthesis of complex molecules. researchgate.net

Physicochemical Properties of 1H-Benzotriazole
PropertyValueSource
Chemical FormulaC6H5N3 chemicalbook.comwikipedia.org
Molar Mass119.12 g/mol wikipedia.org
AppearanceWhite to brown crystalline powder/solid wikipedia.org
Melting Point97-100 °C chemicalbook.comwikipedia.org
Boiling Point350 °C wikipedia.org
Solubility in Water20-25 g/L (at 20 °C) chemicalbook.comwikipedia.org
Density1.36 g/cm³ wikipedia.org

The carboxamide group (-C(=O)N-) is a fundamental structural unit in chemistry and biology, most notably forming the peptide bonds that link amino acids into proteins. researchgate.net In medicinal chemistry, the carboxamide linkage is prized for its stability and its ability to participate in hydrogen bonding, which can significantly enhance a drug molecule's binding affinity and selectivity for its biological target. nih.gov

Incorporating a carboxamide moiety into a molecular structure can improve its pharmacokinetic profile, including absorption and metabolic stability. nih.govrsc.org This functional group is a key component in numerous pharmaceutical compounds and serves as a versatile building block in the synthesis of more complex molecules. Its presence in natural products and its role in maintaining protein structure and function underscore its biological significance.

Overview of Research Trajectories for Benzotriazole Derivatives in Chemical and Biological Systems

Research into benzotriazole derivatives has followed several key trajectories, largely driven by their extensive pharmacological potential. gsconlinepress.comresearchgate.net A significant area of investigation focuses on the development of novel therapeutic agents. nih.govijnrd.org Scientists have synthesized and screened numerous benzotriazole-containing compounds for a variety of biological activities. ijrrjournal.comijpsr.com

Key research areas include:

Antimicrobial Agents: Benzotriazole derivatives have been widely studied for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govgsconlinepress.com

Anticancer Agents: The benzotriazole scaffold is used to design compounds that can inhibit key enzymes involved in tumor growth and progression, with some derivatives showing potent antiproliferative effects. gsconlinepress.comnih.gov

Antiviral and Antiprotozoal Research: Studies have explored the efficacy of these compounds against various viruses and protozoa. nih.govijrrjournal.com

Anti-inflammatory and Analgesic Drugs: Certain derivatives have demonstrated anti-inflammatory and pain-relieving properties comparable to existing medications. gsconlinepress.comijrrjournal.com

Materials Science: Beyond medicine, benzotriazoles are extensively used as corrosion inhibitors, particularly for copper and its alloys, due to their ability to form a protective film on the metal surface. wikipedia.org They are also used as UV stabilizers in plastics and other materials.

The consistent discovery of potent biological activity across diverse therapeutic areas ensures that the benzotriazole scaffold will remain a central focus of research in medicinal chemistry and drug discovery. ijnrd.orgresearchgate.net

Reported Biological Activities of Benzotriazole Derivatives
Biological ActivityDescriptionSource
AntimicrobialActivity against various bacteria (including resistant strains) and fungi. nih.govgsconlinepress.com
AnticancerInhibition of tumor growth and proliferation through various mechanisms. gsconlinepress.comnih.govresearchgate.net
AntiviralActivity against a range of viruses. nih.govijrrjournal.com
Anti-inflammatoryDemonstrated activity comparable to standard anti-inflammatory drugs. gsconlinepress.comijrrjournal.com
AnalgesicPain-relieving effects observed in preclinical studies. gsconlinepress.comijrrjournal.com
AntiprotozoalPotent activity against parasites such as Acanthamoeba castellanii. nih.govgsconlinepress.com
AntioxidantSuperior free radical scavenging abilities in certain compounds. gsconlinepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B1320781 1H-1,2,3-benzotriazole-5-carboxamide CAS No. 875282-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXBDIBOMELMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h 1,2,3 Benzotriazole 5 Carboxamide and Its Precursors

Synthesis of the 1H-1,2,3-Benzotriazole Core

The parent 1H-1,2,3-benzotriazole structure is a fundamental building block. Its synthesis is most commonly achieved through the cyclization of an ortho-substituted phenylenediamine. gsconlinepress.comijariie.com

The classical and most direct route to the 1H-1,2,3-benzotriazole core involves the monodiazotization of o-phenylenediamine (B120857), followed by an immediate intramolecular cyclization. gsconlinepress.comorgsyn.org This reaction is typically performed in a single pot. The process begins with the in situ generation of nitrous acid from the reaction of sodium nitrite (B80452) with an acid, most commonly glacial acetic acid. ijariie.compharmacyinfoline.com

Reactants (Molar Ratio)AcidInitial Temp. (°C)Peak Temp. (°C)Yield (%)
o-phenylenediamine : NaNO₂ : Acetic Acid (1 : 1.09 : 2)Glacial Acetic Acid570-8075-81
o-phenylenediamine : NaNO₂ : Acetic Acid (1.0 : 1.09 : 2.0)Glacial Acetic Acid-90-95-
o-phenylenediamine : NaNO₂ (0.1 : 0.11 mol)Glacial Acetic Acid15~85~67

This table summarizes typical reaction parameters for the synthesis of the 1H-1,2,3-benzotriazole core via monodiazotization of o-phenylenediamine, based on data from various sources. ijariie.comorgsyn.orgguidechem.com

Synthesis of 1H-Benzo[d]pharmacyinfoline.comstackexchange.comguidechem.comtriazole-5-carboxylic Acid Intermediates

To produce the target 1H-1,2,3-benzotriazole-5-carboxamide, a key intermediate, 1H-benzo[d] pharmacyinfoline.comstackexchange.comguidechem.comtriazole-5-carboxylic acid, must first be synthesized. nbinno.com This precursor introduces the necessary carboxyl group at the 5-position of the benzotriazole (B28993) ring system.

The synthesis of this intermediate follows the same fundamental reaction principle as the formation of the parent benzotriazole core: diazotization and cyclization. chemicalbook.com The starting material for this transformation is 3,4-diaminobenzoic acid. chemicalbook.com In a typical procedure, 3,4-diaminobenzoic acid is treated with sodium nitrite in an acidic medium, such as aqueous acetic acid. chemicalbook.com The reaction is conducted at low temperatures, generally between 0 and 5°C, using an ice-salt bath to control the reaction temperature. chemicalbook.com This process results in the formation of 1H-benzo[d] pharmacyinfoline.comstackexchange.comguidechem.comtriazole-5-carboxylic acid in high yields, with reports of up to 91%. chemicalbook.com This intermediate is a stable, solid compound that can be isolated and purified before its use in subsequent amide bond formation steps. chemicalbook.com

Starting MaterialReagentsTemperature (°C)Yield (%)
3,4-Diaminobenzoic AcidSodium Nitrite, Glacial Acetic Acid0 - 591

This table outlines the synthesis of the key 1H-benzo[d] pharmacyinfoline.comstackexchange.comguidechem.comtriazole-5-carboxylic acid intermediate. chemicalbook.com

Direct Synthesis and Derivatization of this compound

With the 1H-benzo[d] pharmacyinfoline.comstackexchange.comguidechem.comtriazole-5-carboxylic acid intermediate in hand, the final step is the formation of the amide bond to yield this compound. This can be achieved through several standard organic chemistry transformations.

The direct coupling of a carboxylic acid with an amine is a widely used method for forming amide bonds, particularly in pharmaceutical chemistry. diva-portal.org This approach avoids the isolation of more reactive intermediates like acyl chlorides. The reaction typically requires the use of a coupling agent to activate the carboxylic acid. nih.gov For benzotriazole derivatives, common peptide coupling systems are effective. For instance, 1-substituted benzotriazole-5-carboxylic acids can be reacted with amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as the coupling agent. researchgate.netgoogle.com Often, an additive such as 1-Hydroxybenzotriazole (HOBt) is included to improve efficiency and suppress side reactions. researchgate.net The reaction is typically carried out in an aprotic polar solvent like N,N-Dimethylformamide (DMF). researchgate.net

A more traditional and highly effective two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the carboxamide. researchgate.net

First, 1H-benzo[d] pharmacyinfoline.comstackexchange.comguidechem.comtriazole-5-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), typically under reflux conditions. researchgate.net This reaction converts the carboxylic acid group into the highly reactive benzotriazole-5-carbonyl chloride intermediate. researchgate.net This acyl chloride can then be reacted directly with a wide range of primary or secondary amines in a suitable solvent, such as benzene (B151609), to afford the desired this compound derivatives. researchgate.net This method is robust and provides good yields for various amine substrates. researchgate.net

Advanced Synthetic Strategies for Substituted 1H-1,2,3-Benzotriazole-5-carboxamides

To improve reaction efficiency, yield, and environmental footprint, advanced synthetic strategies have been applied to the synthesis of substituted benzotriazole carboxamides. One prominent example is the use of microwave-assisted organic synthesis (MAOS). researchgate.net

For the synthesis of this compound derivatives via the acyl chloride route, microwave irradiation has been shown to dramatically reduce reaction times and improve product yields compared to conventional heating methods. researchgate.net For example, the reaction of benzotriazole-5-carbonyl chloride with amines such as 2-methylaniline, n-butylamine, and benzylamine (B48309) showed significant increases in yield and decreases in reaction time when performed under microwave irradiation (180 W) versus traditional reflux. researchgate.net This green chemistry approach offers a powerful tool for the rapid and efficient generation of libraries of substituted this compound compounds for further research. researchgate.net

Amine ReactantMethodTime (min)Yield (%)
2-MethylanilineConventional12072
2-MethylanilineMicrowave583
n-ButylamineConventional12065
n-ButylamineMicrowave585
BenzylamineConventional12070
BenzylamineMicrowave493

This table compares the conventional heating and microwave-assisted synthesis of various 5-substituted benzotriazole amides from the corresponding acyl chloride. researchgate.net

N-Alkylation Techniques for Benzotriazole Ring Systems

N-alkylation of the benzotriazole ring is a common yet challenging transformation, often resulting in a mixture of N1- and N2-alkylated isomers. nih.govnih.gov The regioselectivity of this reaction is influenced by the choice of base, solvent, catalyst, and reaction conditions. A variety of bases have been successfully employed, including potassium alkoxide, sodium hydride, potassium hydroxide (B78521), sodium hydroxide, and potassium carbonate. mdpi.comresearchgate.net

To improve regioselectivity and reaction efficiency, phase-transfer catalysis (PTC) is frequently utilized. mdpi.com Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), crown ethers, and polyethylene (B3416737) glycols (PEG) facilitate the reaction between the benzotriazole anion and the alkylating agent. mdpi.comresearchgate.net More advanced methods include a metal-free, site-selective N1-alkylation using B(C₆F₅)₃ as a catalyst with diazoalkanes, which provides good to excellent yields of the N1-isomer. nih.gov Additionally, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) have been used as effective catalysts under solvent-free conditions. researchgate.net

MethodBase/CatalystSolventKey FeaturesReference
ConventionalNaOH, K₂CO₃, NaHDMF, etc.Often yields mixtures of N1/N2 isomers. researchgate.net
Phase-Transfer Catalysis (PTC)K₂CO₃ / TBABSolvent-freeImproved yields and regioselectivity. mdpi.com
Ionic Liquid Catalysis[Bmim]OHSolvent-freeGreen and efficient protocol, good yields. researchgate.net
Metal-Free CatalysisB(C₆F₅)₃VariousHighly site-selective for N1-alkylation with diazoalkanes. nih.gov

1,3-Dipolar Cycloaddition Reactions in Triazole Synthesis

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles, including the 1,2,3-triazole ring system. nih.gov This reaction, often referred to as the Huisgen cycloaddition, involves the concerted reaction of a 1,3-dipole (such as an organic azide) with a dipolarophile (typically an alkyne or alkene). nih.govresearchgate.net The reaction is a powerful tool for creating the triazole core, which is a key feature of many pharmacologically active compounds. nih.gov

A significant challenge in the 1,3-dipolar cycloaddition with unsymmetrical alkynes is the lack of regioselectivity, which often leads to a mixture of 1,4- and 1,5-disubstituted triazole isomers. researchgate.netuobaghdad.edu.iq To address this, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," has been widely adopted. researchgate.net The use of a copper(I) catalyst accelerates the reaction and provides high regioselectivity, almost exclusively yielding the 1,4-disubstituted isomer. researchgate.net Another approach involves the synthesis of the fused benzotriazole system through the [3+2] cycloaddition of azides to benzynes, which can be generated in situ. This method provides a rapid and facile entry to functionalized benzotriazoles under mild conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering substantial improvements over conventional heating methods. For the synthesis of benzotriazole derivatives, microwave irradiation leads to dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. This technique can be applied in the presence or absence of solvents, further enhancing its environmental credentials.

A comparative study on the synthesis of various benzotriazole derivatives highlighted the efficiency of microwave-assisted protocols. For instance, the synthesis of 1-chloromethylbenzotriazole required 6 hours using a conventional reflux method, whereas the microwave-assisted procedure was completed in just 4 minutes and 20 seconds, with an improved yield. Another innovative application is the microwave-assisted solid-phase diazotation of o-phenylenediamines on K-10 montmorillonite (B579905) clay, which acts as both a catalyst and a reaction medium, to produce benzotriazoles efficiently.

CompoundMethodReaction TimeYield (%)Reference
1-ChloromethylbenzotriazoleConventional (Reflux)6 h-
Microwave (180 W)4 min 20 s-
5-Substituted Benzotriazoles (General)Conventional-23-76%
Microwave-42-83%

Solvent-Free Synthetic Approaches

Solvent-free synthesis represents a significant advancement in environmentally benign chemical processes. These methods reduce pollution, minimize waste, and are often more cost-effective. For the synthesis of benzotriazole derivatives, solvent-free conditions have been successfully applied, particularly for N-alkylation reactions.

An efficient and highly regioselective method for the N-alkylation of benzotriazole has been developed using a solid support system of SiO₂, potassium carbonate (K₂CO₃), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This reaction can be performed under either conventional heating or microwave irradiation, providing 1-alkyl benzotriazoles in moderate to high yields with short reaction times. The absence of a solvent simplifies the workup procedure and reduces the environmental impact of the synthesis. mdpi.com

Preparation of 1H-Benzotriazole-1-carboximidamides as Guanylating Agents

1H-Benzotriazole-1-carboximidamides are valuable and versatile reagents in organic synthesis, serving as efficient guanylating agents for the preparation of a wide range of guanidine-containing compounds. The guanidine (B92328) moiety is a key structural motif in many natural products and pharmaceuticals.

A simple and efficient protocol has been developed for the synthesis of these guanylating agents, starting from readily available amines. The methodology involves the reaction of amines with acyl benzotriazoles. Research has shown that using an N-Cbz protected aminoacyl benzotriazole as a reagent leads to faster reactions, higher yields, and greater product purity compared to using aryl benzotriazoles. The key advantages of this synthetic protocol include its broad scope, high yields, mild reaction conditions, and straightforward workup procedures, making it an attractive tool for medicinal chemists.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, or a dual mode of action. The 1H-1,2,3-benzotriazole scaffold is an attractive component for such hybrids due to its diverse and significant pharmacological properties.

Benzotriazolo-Thiazolidine Carboxamide Hybrids

The synthesis of hybrid molecules that incorporate both the benzotriazole and a thiazole (B1198619) or thiazolidine (B150603) moiety is a subject of interest in the development of new therapeutic agents. While a specific synthetic route for a directly linked "Benzotriazolo-Thiazolidine Carboxamide" hybrid is not detailed in the available literature, research on closely related structures provides insight into potential synthetic strategies. A series of novel hybrid molecules containing both thiazole and benzotriazole templates has been successfully designed and synthesized. The structures of these compounds were confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectral data, and they were subsequently evaluated for antimicrobial activity.

Benzotriazinone Carboxamide Analogues

The synthesis of benzotriazinone carboxamide analogues involves a multi-step process designed to build a complex heterocyclic system. mdpi.com A representative synthesis begins with isatoic anhydride (B1165640), which serves as a key precursor for the benzotriazinone core. mdpi.com

The synthetic sequence is initiated by reacting isatoic anhydride with 4-aminobutyric acid in a mixture of water and triethylamine. mdpi.com This reaction opens the anhydride ring to form an N-(carboxybutyl)anthranilamide intermediate. mdpi.com This intermediate is then subjected to diazotization using a solution of sodium nitrite and hydrochloric acid at a controlled temperature of 0–5 °C. mdpi.com This step cyclizes the intermediate to yield 4-(4-oxobenzo[d] mdpi.comajrconline.orgtriazin-3(4H)-yl)butanoic acid. mdpi.com

To create the final carboxamide derivatives, this butanoic acid product is activated. It is treated with 1H-1,2,3-benzotriazole and thionyl chloride in tetrahydrofuran (B95107) (THF) to form a key precursor, 3-(4-(1H-benzo[d] mdpi.comajrconline.orgtriazol-1-yl)-4-oxobutyl)benzo[d] mdpi.comajrconline.orgtriazin-4(3H)-one. mdpi.com This activated intermediate is then reacted with a variety of different amines or anilines to produce the target benzotriazinone carboxamide derivatives. mdpi.com This final amidation step allows for the introduction of diverse substituents, leading to a library of analogues. mdpi.com

Table 1: Synthetic Pathway for Benzotriazinone Carboxamide Analogues This table is interactive. You can sort and filter the data.

Step Starting Material(s) Reagent(s) Intermediate/Product Purpose
1 Isatoic anhydride, 4-Aminobutyric acid Triethylamine, Water N-(carboxybutyl)anthranilamide Ring opening of anhydride
2 N-(carboxybutyl)anthranilamide Sodium nitrite, Hydrochloric acid 4-(4-Oxobenzo[d] mdpi.comajrconline.orgtriazin-3(4H)-yl)butanoic acid Diazotization and cyclization
3 4-(4-Oxobenzo[d] mdpi.comajrconline.orgtriazin-3(4H)-yl)butanoic acid 1H-1,2,3-Benzotriazole, Thionyl chloride 3-(4-(1H-Benzo[d] mdpi.comajrconline.orgtriazol-1-yl)-4-oxobutyl)benzo[d] mdpi.comajrconline.orgtriazin-4(3H)-one Activation of carboxylic acid

Benzotriazole Aceto-Hydrazide Derivatives

The synthesis of benzotriazole aceto-hydrazide derivatives utilizes 1H-benzotriazole as the core scaffold, which is first functionalized to create a versatile hydrazide intermediate. This intermediate serves as a platform for generating a wide array of derivatives through subsequent reactions. ajrconline.org

The process begins with the synthesis of the 1H-benzotriazole ring itself, which is typically prepared by the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium like glacial acetic acid. ajrconline.org The resulting benzotriazole is then N-alkylated using ethyl chloroacetate (B1199739) in a solvent such as dry acetone, with a base like anhydrous potassium carbonate, to yield 1H-benzotriazole-1-yl-ethylacetate. ajrconline.org

This ester intermediate is subsequently converted into the key aceto-hydrazide. The transformation is achieved by reacting the ethyl acetate (B1210297) derivative with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol. ajrconline.org The product, 2-(1H-benzo[d] mdpi.comajrconline.orgtriazol-1-yl)acetohydrazide, is a crucial building block. This aceto-hydrazide can then be reacted with a variety of electrophilic reagents. For instance, condensation reactions with different aromatic aldehydes and ketones lead to the formation of corresponding hydrazone derivatives. ajrconline.org Alternatively, reaction with various sulfonyl chlorides or benzoyl chlorides yields N-substituted aceto-hydrazide derivatives.

Table 2: General Synthesis of Benzotriazole Aceto-Hydrazide Derivatives This table is interactive. You can sort and filter the data.

Step Starting Material Reagent(s) Product Purpose
1 o-Phenylenediamine Sodium nitrite, Glacial acetic acid 1H-Benzotriazole Formation of the core heterocyclic ring
2 1H-Benzotriazole Ethyl chloroacetate, Potassium carbonate 1H-Benzotriazole-1-yl-ethylacetate N-alkylation to introduce an ester group
3 1H-Benzotriazole-1-yl-ethylacetate Hydrazine hydrate 2-(1H-Benzo[d] mdpi.comajrconline.orgtriazol-1-yl)acetohydrazide Conversion of ester to hydrazide intermediate

Bisamide-Decorated Benzotriazole Derivatives

Bisamide-decorated benzotriazole derivatives are synthesized by creating structures where two amide bonds are strategically placed to link benzotriazole units with other molecular fragments, often through amino acid or dicarboxylic acid linkers. bohrium.comfrontiersin.org These synthetic strategies allow for the creation of diverse and complex molecules.

One approach involves using aminobenzoic acid as a starting point. bohrium.com An intermediate can be prepared by reacting aminobenzoic acid with potassium carbonate and bromoacetyl bromide. bohrium.com This intermediate is then further reacted with benzotriazole to incorporate the heterocyclic moiety. The final bisamide structures are achieved through subsequent amidation reactions, often involving coupling with amino acid esters. bohrium.comacs.org This method allows for the systematic variation of substituents on the amino acid portion to explore structure-activity relationships. bohrium.com

Another synthetic route to bisamide derivatives involves using a central scaffold to link two benzotriazole-containing units. For example, pyridine-2,6-dicarboxylic acid can be used as the central linker. frontiersin.org The dicarboxylic acid is converted to its corresponding diacyl chloride, which is then reacted with an appropriate aniline (B41778) derivative that already contains the benzotriazole moiety, such as 4-((1H-benzo[d] mdpi.comajrconline.orgtriazol-1-yl)methyl)aniline. frontiersin.org This reaction results in a symmetrical bisamide compound, such as N2,N6-bis(4-((1H-benzo[d] mdpi.comajrconline.orgtriazol-1-yl)methyl)phenyl)pyridine-2,6-dicarboxamide. frontiersin.org

Table 3: Examples of Bisamide-Decorated Benzotriazole Structures This table is interactive. You can sort and filter the data.

Central Linker/Core Benzotriazole Moiety Source Key Reaction Type Example Product Class
Amino acid ester Intermediate from aminobenzoic acid and benzotriazole Amidation Bisamide-decorated benzotriazole hybrids

Spectroscopic and Structural Elucidation of 1h 1,2,3 Benzotriazole 5 Carboxamide Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for the identification of functional groups within a molecule.

FT-IR spectroscopy provides valuable information about the functional groups present in 1H-1,2,3-benzotriazole-5-carboxamide analogues by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of the parent 1H-benzotriazole ring shows characteristic absorbance bands for the N-H stretching and bending vibrations in the triazole ring at 3345 cm⁻¹ and 1594 cm⁻¹, respectively. researchgate.net Additionally, C-H in-plane and out-of-plane bending vibrations of the ring are observed at 1207 cm⁻¹, 876 cm⁻¹, 774 cm⁻¹, and 743 cm⁻¹. researchgate.net

In N-substituted analogues, such as N'-1-isopropyl-1H-benzo[d] rsc.orgbeilstein-journals.orgnih.govtriazole-5-carboxamides, the carbonyl group (C=O) of the amide linkage is a prominent feature. For example, in the synthesis of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] rsc.orgbeilstein-journals.orgnih.govtriazole-5-carboxamide, the carbonyl group peak was observed at 1688 cm⁻¹. Other analogues in this series show strong C=O stretching vibrations in the range of 1688 to 1737 cm⁻¹. The C=N stretching vibration is typically observed around 1593-1692 cm⁻¹, while strong C-O stretching bands appear in the 1077-1253 cm⁻¹ region. A combined experimental and theoretical study on N-benzenesulfonyl-1H-1,2,3-benzotriazole found a good correlation between the experimental and theoretical mid-FT-IR spectra, aiding in the precise assignment of molecular vibrations. conicet.gov.ar

Table 1: Characteristic FT-IR Frequencies for this compound Analogues

Functional Group Vibration Type Frequency Range (cm⁻¹) Source(s)
Carbonyl (Amide) C=O Stretch 1688 - 1737
Imine C=N Stretch 1593 - 1692
Carbon-Oxygen C-O Stretch 1077 - 1253
Triazole Ring N-H Stretch ~3345 researchgate.net
Triazole Ring N-H Bend ~1594 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR spectroscopy provides detailed information about the proton environment in a molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons.

For N'-substituted 1-isopropyl-1H-benzo[d] rsc.orgbeilstein-journals.orgnih.govtriazole-5-carboxamide analogues, the aromatic protons of the benzotriazole (B28993) ring system appear as distinct signals in the downfield region of the spectrum. For instance, in the ¹H-NMR spectrum of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] rsc.orgbeilstein-journals.orgnih.govtriazole-5-carboxamide, the benzotriazole protons appear at δ 7.8 (dd, J=8.6, 1.7 Hz), δ 7.9 (dd, J=8.6, 3.2 Hz), and δ 8.8 (dd, J=3.2, 1.7 Hz). The isopropyl group attached to the nitrogen of the triazole ring is confirmed by a characteristic heptet at δ 5.1 ppm and two doublets for the methyl groups at δ 1.5 ppm (J=6.3 Hz). The specific splitting patterns and coupling constants (J values) are crucial for confirming the substitution pattern on the aromatic ring.

Table 2: Representative ¹H-NMR Data for a this compound Analogue

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Source(s)
Aromatic CH 8.8 dd 3.2, 1.7
Aromatic CH 7.9 dd 8.6, 3.4
Aromatic CH 7.9 dd 8.6, 1.7
Isopropyl CH 5.1 hept 6.3

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

In the ¹³C-NMR spectrum of N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] rsc.orgbeilstein-journals.orgnih.govtriazole-5-carboxamide, the carbons of the benzotriazole ring appear at δ 144.6, 134.2, 132.5, 125.0, 122.2, and 111.2 ppm. The carbons of the isopropyl group are observed at δ 54.6 (CH) and 19.5 (CH₃). The presence and chemical shifts of these signals provide definitive evidence for the carbon skeleton of the benzotriazole core and its substituents.

Table 3: ¹³C-NMR Chemical Shifts for the Benzotriazole Core of an Analogue

Carbon Assignment Chemical Shift (δ ppm) Source(s)
Aromatic C 144.6
Aromatic C 134.2
Aromatic C 132.5
Aromatic C 125.0
Aromatic C 122.2
Aromatic C 111.2
Isopropyl CH 54.6

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

While direct EIMS data for this compound is not detailed in the provided context, related techniques and analogous compounds provide insight into the expected results. For related benzotriazinone carboxamides, EIMS spectra confirm the structure by showing the molecular ion peak. nih.gov A common fragmentation peak observed is due to the loss of the carboxylic group. nih.gov For the analogue N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] rsc.orgbeilstein-journals.orgnih.govtriazole-5-carboxamide, a Direct Inlet Probe Mass Spectrometry (DIPMS) spectrum showed a quasimolecular ion peak at m/z 349 [M+H], which corresponds to the protonated molecule and confirms its molecular weight. This technique is crucial for verifying that the target molecule has been synthesized with the correct elemental composition.

Table 4: Mass Spectrometry Data for a this compound Analogue

Compound Ionization Method m/z Value Ion Type Source(s)

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for analyzing polar, non-volatile, and thermally unstable compounds, which are not amenable to methods like electron ionization. umd.edu This method is a form of secondary ion mass spectrometry (SIMS). libretexts.org In FAB-MS, the sample is dissolved in a liquid matrix with a low vapor pressure, such as glycerol (B35011) or 3-nitrobenzyl alcohol. umd.edulibretexts.org This mixture is then bombarded with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe), with energies ranging from 8-15 keV. umd.edu

The impact of the atom beam causes the desorption and ionization of sample molecules from the liquid matrix, a process often referred to as sputtering. libretexts.org This technique primarily generates quasi-molecular ions, such as the protonated molecule [M+H]⁺ in the positive ion mode or the deprotonated molecule [M-H]⁻ in the negative ion mode. taylorandfrancis.com The use of a liquid matrix is crucial as it continuously replenishes the surface layer with new sample material, allowing for a stable and long-lasting signal. umd.edu FAB-MS is effective for determining the molecular weights of compounds with molecular weights typically between 300 and 6000 Da, making it suitable for the analysis of biomolecules like peptides, carbohydrates, and antibiotics, as well as organometallic compounds. umd.edutaylorandfrancis.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used soft ionization technique for determining the molecular weights of a broad range of compounds, particularly polar, large, and thermally fragile molecules. The technique is especially effective for analyzing benzotriazole derivatives. uva.nl Positive electrospray ionization typically results in the formation of protonated molecular ions ([M+H]⁺). uva.nl

High-Resolution Mass Spectrometry (HRMS) coupled with ESI is frequently employed to confirm the elemental composition of newly synthesized compounds by providing highly accurate mass measurements. For instance, the structures of various 1H-1,2,3-triazole analogues of metronidazole (B1676534) have been unequivocally confirmed by comparing the experimentally found mass of the protonated molecule with the required mass calculated from the molecular formula. beilstein-journals.orgnih.gov This high mass accuracy, often within a few parts per million (ppm), lends strong support to the proposed chemical structures. uva.nl The high-resolution mass spectrometric data for several 1H-1,2,3-benzotriazole analogues are presented below, demonstrating the verification of their molecular formulas. beilstein-journals.orgnih.gov

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
MetronidazideC6H8N6O2197.0730197.0737 nih.gov
Analogue 1C14H16N7O2314.1367314.1364 beilstein-journals.org
Analogue 2C15H17N6O2313.1419313.1422 beilstein-journals.org
Analogue 3C14H13F2N6O2335.1058335.1056 beilstein-journals.org
Analogue 4C15H14F3N6O2367.1132367.1134 beilstein-journals.org

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. In organic molecules containing chromophores, such as the 1H-1,2,3-benzotriazole system, the most common transitions are π → π* and n → π*. The benzotriazole core consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring, creating a conjugated system that gives rise to characteristic UV absorption bands.

The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is characterized by a π → π* transition around 205-211 nm. researchgate.net For the 1H-benzotriazole nucleus, which incorporates the benzene chromophore, additional absorption bands are expected at longer wavelengths, consistent with an extended conjugated system. The NIST reference database indicates the availability of a UV/Visible spectrum for 1H-benzotriazole. nist.gov The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the nature of substituents attached to the benzotriazole ring system, such as the 5-carboxamide group.

ChromophoreTypical λmax (nm)Transition TypeReference
1,2,3-Triazole Ring~205-211π → π researchgate.net
Benzene Ring~236π → π researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The structures of numerous 1H-benzotriazole derivatives have been determined using single-crystal X-ray diffraction. mdpi.comnih.gov For example, the analysis of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol revealed that it crystallizes in the monoclinic P21/c space group and forms intermolecular N···H-O hydrogen bonds. mdpi.com Similarly, the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene showed that its crystal packing is primarily directed by C—H⋯N and C—H⋯π interactions. nih.gov The structural data obtained from these studies are crucial for understanding structure-property relationships and for rational drug design.

Parameter1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene
Crystal System MonoclinicTriclinic
Space Group P21/cP-1
a (Å) 11.7934(9)9.1171(2)
b (Å) 14.3002(14)12.1953(3)
c (Å) 8.4444(8)14.4752(4)
α (°) 9079.434(1)
β (°) 106.243(5)87.126(1)
γ (°) 9070.189(1)
Volume (Å3) 1367.3(2)1490.45(7)
Reference mdpi.com nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the constituent elements in a compound, most commonly carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's elemental composition and purity.

This technique is routinely used to characterize newly synthesized benzotriazole derivatives. For example, in the synthesis of various 1,2,3-benzotriazoles derived from benzimidazoles, elemental analysis was performed to confirm the successful synthesis of the target molecules. rasayanjournal.co.in The satisfactory results from these analyses, where the found percentages of C, H, and N closely matched the calculated values, validated the proposed structures. rasayanjournal.co.inpreprints.org

Molecular FormulaElementCalculated (%)Found (%)Reference
C16H15N5C69.2869.05 rasayanjournal.co.in
H5.465.19
N25.2625.39
C17H17N5C70.0670.20 rasayanjournal.co.in
H5.896.05
N24.0523.82
C16H12Cl3N5C50.4650.15 rasayanjournal.co.in
H3.193.27
N18.4018.70

Computational and Theoretical Investigations on 1h 1,2,3 Benzotriazole 5 Carboxamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations are based on solving the Schrödinger equation, providing detailed information about molecular structure and properties.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds. mdpi.comnih.gov By approximating the electron density of a molecule, DFT allows for the calculation of its ground-state energy and the optimization of its geometry to find the most stable conformation. For benzotriazole (B28993) systems, DFT is used to determine key parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional structure that is crucial for understanding the molecule's interactions. mdpi.com

The electronic properties of the benzotriazole ring system, characterized by its fused benzene (B151609) and triazole rings, give it unique stability and reactivity. researchgate.net DFT studies help to quantify these properties, including the distribution of electron density and the molecular dipole moment. For instance, studies on related benzotriazole derivatives have utilized DFT at the B3LYP/6-31+G(d,p) level of theory to analyze their structural and electronic characteristics. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Benzotriazole-based System Note: This table presents typical data for a related benzotriazole derivative as a reference for the types of parameters obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (aromatic)1.39 - 1.41
C-N1.35 - 1.38
N-N1.33 - 1.34
Bond Angle (°)C-C-C (aromatic)119 - 121
C-N-N108 - 110
N-N-N109 - 112

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bhu.ac.inresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsci-hub.se In benzotriazole derivatives, the HOMO is often located on the benzotriazole moiety, while the LUMO's position can be influenced by substituents. researchgate.net This distribution determines the molecule's behavior in chemical reactions.

Table 2: Representative FMO Energy Values for a Benzotriazole Derivative

ParameterEnergy (eV)
HOMO Energy-5.83
LUMO Energy-0.49
HOMO-LUMO Gap (ΔE)5.34

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Typically, MEP maps use a color scale to represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. In benzotriazole systems, these are often located around the nitrogen atoms of the triazole ring and any carbonyl oxygen atoms from substituents like the carboxamide group. bhu.ac.innih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., the N-H group). bhu.ac.innih.gov

Green: Denotes areas of neutral or near-zero potential.

By analyzing the MEP map of 1H-1,2,3-benzotriazole-5-carboxamide, one can identify the likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding its biological activity and material properties.

Computational chemistry allows for the calculation of key thermodynamic properties, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. sci-hub.sebohrium.com These parameters are vital for predicting the spontaneity and equilibrium of chemical reactions. For benzotriazole derivatives, studies have combined experimental techniques like calorimetry with computational methods to determine standard molar enthalpies of formation and sublimation. bohrium.com

Furthermore, transition state analysis is a critical computational task for elucidating reaction mechanisms. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy barrier for a given reaction. sci-hub.se This information is essential for understanding the kinetics and feasibility of synthetic pathways involving the this compound scaffold. sci-hub.se

Table 3: Example Thermodynamic Parameters for a Benzotriazole Derivative at 298.15 K

ParameterValue
Standard Molar Enthalpy of Formation (gas) (kJ·mol⁻¹)245.8
Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹)105.2
Gibbs Free Energy of Formation (gas) (kJ·mol⁻¹)358.1

Computational methods can predict the electronic absorption and emission spectra (UV-Visible and fluorescence) of molecules. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods like CASSCF and CASPT2 are employed to calculate the excitation energies and oscillator strengths of electronic transitions. rsc.orgresearchgate.net

For the benzotriazole core, theoretical studies have successfully described the UV absorption spectra by considering the contributions of different tautomers (1H- and 2H-benzotriazole). rsc.org These calculations help assign the observed spectral bands to specific electronic transitions, such as π → π* and n → π*. researchgate.net Predicting the absorption and emission properties of this compound is important for applications in materials science, such as UV stabilizers, and for understanding its photophysical behavior.

Molecular Modeling and Simulation

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and their interactions with the environment. These methods include molecular docking and molecular dynamics (MD) simulations.

Molecular docking predicts the preferred orientation of one molecule when bound to another, such as a ligand binding to a protein receptor. nih.gov For derivatives of this compound, docking studies are essential in drug design to predict binding affinities and interaction modes with biological targets like enzymes. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can be used to study conformational changes, solvent effects, and the stability of molecular complexes. For benzotriazole derivatives, MD simulations have been used to investigate their adsorption on surfaces, which is relevant to their application as corrosion inhibitors. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking simulations are pivotal in computational drug design for predicting the binding orientation and affinity of a small molecule to its macromolecular target. For derivatives of this compound, these studies have been instrumental in identifying potential therapeutic applications, particularly as antifungal agents.

Research has focused on docking N-substituted-phenyl derivatives of 1H-benzo[d] jddtonline.inforesearchgate.netnih.govtriazole-5-carboxamide against fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. jddtonline.info The crystal structures of this enzyme, often identified by PDB IDs such as 1EA1 and 1IYL, serve as the receptors in these simulations. jddtonline.info Docking studies are performed using software like Molegro Virtual Docker, which calculates binding energies (MolDock Score) and re-ranks them (Rerank Score) to predict the most stable ligand-receptor complexes. jddtonline.info

In one such study, various derivatives of this compound were designed and their binding affinities were compared to the standard antifungal drug, fluconazole. The results indicated that these compounds docked effectively into the active site of the cytochrome P450 14α-sterol demethylase. jddtonline.info The interaction analysis reveals that the benzotriazole moiety, along with the carboxamide linkage and substituted phenyl rings, plays a crucial role in binding. These interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's active site, which are essential for stabilizing the complex and eliciting a biological response. currentopinion.be

The following table summarizes the docking scores for representative N-substituted 1H-benzotriazole-5-carboxamide derivatives against fungal lanosterol 14α-demethylase. jddtonline.info

Compound IDSubstituentReceptor PDB IDMolDock ScoreRerank Score
MRK2 N-(4-chloro-2-nitrophenyl)1EA1-124.826-102.933
1IYL-127.367-104.427
MRK3 N-(2,4-dinitrophenyl)1EA1-132.064-108.006
1IYL-133.011-109.813
MRK4 N-(4-chloro-2-methylphenyl)1EA1-119.544-98.344
1IYL-121.211-99.987
MRK5 N-(4-nitrophenyl)1EA1-121.139-99.112
1IYL-123.001-101.445
Data sourced from Khan et al., 2017. jddtonline.info

These computational predictions correlate well with experimental antifungal activity, validating molecular docking as a reliable tool for designing and optimizing new benzotriazole-based therapeutic agents. jddtonline.infonih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of ligand-receptor complexes over time, offering a deeper understanding of their conformational stability and interaction dynamics. nih.gov For benzotriazole-based systems, MD simulations are employed to validate the stability of docked poses and to analyze the flexibility of both the ligand and the protein active site. nih.govnih.gov

The simulation process typically begins with the most promising docked complex. This complex is placed in a simulated physiological environment, including explicit solvent molecules and ions, under periodic boundary conditions. nih.gov The system's energy is then minimized to remove steric clashes before it is gradually heated and equilibrated. The final production run, often extending for nanoseconds, generates trajectories that describe the atomic positions, velocities, and energies of the system over time. nih.gov

Key parameters analyzed from MD trajectories include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. Residues that interact with the ligand are expected to show lower fluctuations, indicating a stable binding interaction. nih.gov

While specific MD simulation studies on this compound were not detailed in the available literature, studies on structurally related triazole and benzotriazole derivatives demonstrate the utility of this technique. nih.govnih.govfrontiersin.org For instance, simulations on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists bound to the estrogen-related receptor α (ERRα) showed that the complexes reached stability after approximately 200 nanoseconds. nih.gov Similarly, simulations of benzotriazole derivatives targeting the NEK2 protein confirmed the conformational stability of the ligand-protein complexes. nih.gov These studies underscore the importance of MD simulations in confirming the binding stability and providing a dynamic picture of the molecular interactions predicted by docking studies.

Theoretical Studies on Tautomerism and Aromaticity

1H/2H Tautomerism and Equilibrium in Benzotriazole Systems

Benzotriazole exists as a mixture of two principal tautomers: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. The position of the N-H proton defines the tautomeric form, and the equilibrium between them is a subject of considerable theoretical and experimental interest. researchgate.netru.nl

Computational studies using various quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with functionals like B3LYP, have been employed to investigate the relative stabilities of these tautomers. researchgate.net The results often depend on the level of theory and the basis set used. For the unsubstituted benzotriazole, some methods show a clear preference for one tautomer, while others indicate very similar energies for both structures. researchgate.net Generally, after including corrections for zero-point energy, the 1H tautomer is found to be slightly more stable and is the predominant form at room temperature in both gas and solution phases. researchgate.net However, experimental evidence suggests that the 2H tautomer can also be present, and its relative population may increase with temperature in the gas phase. researchgate.net

The presence of a substituent on the benzene ring, such as the 5-carboxamide group, can influence the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can differentially stabilize or destabilize the 1H and 2H forms, thereby shifting the equilibrium. For instance, conjugation effects between the benzene and triazole rings differ between the two tautomers; studies on N-substituted benzotriazoles have shown that the 2H tautomers appear to be stabilized by ring conjugation, whereas the 1H forms are destabilized. researchgate.net Although specific calculations for the 5-carboxamide derivative are not detailed in the reviewed literature, it is expected that the electron-withdrawing nature of the carboxamide group would impact the electron distribution across the heterocyclic system and thus alter the relative energies of the 1H and 2H tautomers.

Relative Energy of Benzotriazole Tautomers (Unsubstituted)

Computational MethodBasis SetPreferred TautomerEnergy Difference (kcal/mol)
HFVarious1H~1.5 - 2.0
MP2Various2H~1.0 - 1.5
B3LYP (with ZPE)aug-cc-pVTZ1H~0.5 - 1.0
Coupled Cluster (with ZPE)Various1HVery similar energy
Data synthesized from ab initio studies on unsubstituted benzotriazole. researchgate.net

Aromaticity Assessment of the Benzotriazole Ring System

The aromaticity of the benzotriazole ring system is a key determinant of its chemical stability and reactivity. Aromaticity is a complex concept that is quantified computationally using several indices, primarily based on geometric, magnetic, or electronic criteria.

One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic, Kekulé-like structure. For heterocyclic systems, a specific parametrization known as HOMHED (HOMA for Heterocycle Electron Delocalization) can be applied to account for the different types of bonds present (e.g., C-C, C-N, N-N). researchgate.net

Magnetic criteria for aromaticity are assessed using methods like Nucleus-Independent Chemical Shift (NICS) . The NICS index is calculated as the negative of the absolute magnetic shielding computed at a specific point, such as the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). semanticscholar.org A significantly negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity, and a value near zero implies non-aromaticity. semanticscholar.org More advanced methods like integrated NICS (INICS) can provide a more robust measure of aromaticity by integrating the NICS value over a region. semanticscholar.org

Solvent Effects on Molecular Structures and Spectroscopic Properties using Computational Models

The molecular structure, stability, and spectroscopic properties of compounds like this compound can be significantly influenced by their solvent environment. Computational models, particularly implicit solvation models, are widely used to study these solvent effects theoretically.

The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM) , are among the most popular methods. eurjchem.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity carved out of this continuum. The electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum of the solvent are then calculated, providing insight into how the solvent stabilizes the solute. rsc.org

These computational models are frequently combined with DFT and Time-Dependent DFT (TD-DFT) to predict how spectroscopic properties, such as UV-visible absorption spectra, change in different solvents—a phenomenon known as solvatochromism. researchgate.net For example, TD-DFT calculations coupled with IEF-PCM can predict the absorption wavelengths (λmax) of a molecule in various solvents (e.g., water, methanol, benzene). eurjchem.com The calculations can reproduce experimental trends, such as the red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of absorption bands with increasing solvent polarity. researchgate.net

Structure Activity Relationship Sar and Mechanistic Pathways of 1h 1,2,3 Benzotriazole 5 Carboxamide and Its Derivatives

General Principles of Benzotriazole-Based SAR

The biological versatility of benzotriazole (B28993) derivatives stems from the unique physicochemical properties of the fused heterocyclic ring system. nih.gov This scaffold can be readily modified, allowing for the fine-tuning of its pharmacological profile. gsconlinepress.com The benzotriazole core is often utilized as a bioisosteric replacement for other heterocycles, such as benzimidazole, to modulate activity and properties. nih.gov

The benzotriazole ring system, a fusion of a benzene (B151609) ring and a 1,2,3-triazole ring, possesses a unique electronic configuration that is fundamental to its biological interactions. The aromatic nature and the presence of three nitrogen atoms allow the molecule to participate in various non-covalent interactions with biological macromolecules like proteins and nucleic acids.

The nitrogen atoms, particularly N1 and N3, can act as hydrogen bond acceptors, while the N-H group at position 1 can serve as a hydrogen bond donor. nih.gov This dual capability facilitates the formation of stable hydrogen-bonded networks with amino acid residues in enzyme active sites or receptor binding pockets. For instance, studies on the hydrogen-bonding properties of benzotriazole have shown that it readily forms H-complexes with proton-acceptor molecules, with intermolecular N···H-O bonds being a common interaction mode. nih.gov

Furthermore, the planar, electron-rich aromatic system of the benzotriazole core is crucial for engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. researchgate.netresearchgate.netpreprints.org These stacking interactions contribute significantly to the binding affinity and stability of the ligand-receptor complex. preprints.org The combination of hydrogen bonding and π-π stacking capabilities makes the benzotriazole scaffold a highly effective pharmacophore for establishing strong and specific interactions with biological targets. nih.govresearchgate.net

Investigating Specific Structural Modifications and their Bioactivity Implications

The pharmacological profile of the 1H-1,2,3-benzotriazole-5-carboxamide core can be extensively modified by introducing substituents at various positions on the benzotriazole ring and the carboxamide nitrogen.

Substitution at the nitrogen atoms of the triazole ring (N1 or N2) is a critical determinant of biological activity and selectivity. The position of the substituent (N1 vs. N2) can significantly alter the molecule's shape, electronic distribution, and hydrogen bonding capacity, leading to different pharmacological outcomes.

For example, studies on N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole as inhibitors of hepatitis C virus (HCV) NTPase/helicase revealed that N-alkylation enhanced the inhibitory activity. nih.gov Specifically, the 2-alkyl isomers (substituents at the N2 position) were found to be more potent than their N1 counterparts. The most active compounds in this series were the 2-methyl, 2-ethyl, and 2-propyl derivatives, which exhibited IC50 values of approximately 6.5 µM. nih.gov Conversely, introducing more polar substituents like hydroxyethyl (B10761427) or chloroethyl groups on the nitrogen led to a loss of inhibitory activity, suggesting that a degree of lipophilicity is beneficial for this particular target. nih.gov This highlights that both the position and the nature of the N-substituent are crucial for modulating the biological activity profile.

The carboxamide linkage at the 5-position is a key structural feature that provides a vector for introducing a wide variety of substituents, thereby influencing potency, selectivity, and pharmacokinetic properties. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor, allowing for critical interactions within a receptor's binding site.

A notable example is the development of benzotriazol-1-yl carboxamide derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in endocannabinoid signaling. nih.govnih.gov A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study on this class of compounds revealed that a hydrogen bond acceptor feature, along with a positive center and specific hydrophobic groups near the distal aromatic ring attached to the carboxamide, were crucial determinants for potent MAGL inhibition. nih.govnih.gov This indicates that the carboxamide group and its substituents play a direct role in orienting the molecule within the active site and forming key binding interactions.

In another series of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives, the nature of the substituent on the carboxamide nitrogen was critical for their antiemetic and gastroprokinetic activities. nih.gov Specifically, compounds featuring a medium-sized perhydroazacycle ring (a saturated nitrogen-containing ring) on the amine moiety were found to be particularly effective. For instance, derivatives with N-(1-ethylhexahydroazepin-3-yl), N-(1-ethyloctahydroazocin-3-yl), and N-(1-ethyloctahydroazonin-3-yl) substituents showed potent activity. nih.gov This demonstrates that the size and nature of the cyclic amine attached to the carboxamide are key for achieving the desired dual activity.

SAR of Benzotriazole-5-carboxamide Derivatives as MAGL Inhibitors
Compound FeatureImpact on MAGL InhibitionReference
Hydrogen-bond acceptor on carboxamide substituentCrucial for activity nih.govnih.gov
Positive center on carboxamide substituentImportant for potency nih.govnih.gov
Hydrophobic groups on distal aromatic ringCrucial for activity nih.govnih.gov

Substituents on the benzotriazole ring, even when remote from the primary interacting functional group, can significantly influence receptor binding and functional activity, determining whether a compound acts as an agonist, antagonist, or partial agonist.

Mechanistic Insights into Biological Activities (excluding clinical human trial data)

Derivatives of this compound achieve their biological effects through various mechanisms of action, primarily by interacting with specific enzymes or receptors.

One well-defined mechanism is the inhibition of monoacylglycerol lipase (MAGL). nih.gov MAGL is a serine hydrolase that plays a key role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL by benzotriazole carboxamide derivatives leads to increased levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. nih.gov The mechanism of inhibition involves the benzotriazol-1-yl carboxamide scaffold binding within the enzyme's active site, driven by hydrogen bonding and hydrophobic interactions as dictated by the substituents on the carboxamide moiety. nih.gov

Another important mechanism is the modulation of dopamine (B1211576) receptors. The compound AS-9705, an (R)-N-(1-ethyl-1H-hexahydroazepin-3-yl)-6-methoxy-1H-benzotriazole-5-carboxamide derivative, exerts its potent antiemetic and gastroprokinetic effects through this pathway. nih.gov It was found to be an antagonist of dopamine D2 and D3 receptors, with IC50 values of 58.5 nM and 60.8 nM, respectively. nih.gov By blocking these receptors, particularly in the chemoreceptor trigger zone and the gastrointestinal tract, the compound can suppress emesis and enhance gastric motility. nih.gov

Furthermore, benzotriazole derivatives have been investigated for their anticancer and antimicrobial activities. gsconlinepress.comresearchgate.netdntb.gov.ua The proposed mechanisms for anticancer activity often involve the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.net For antimicrobial action, these compounds can disrupt essential microbial processes. For instance, some derivatives are designed to inhibit key enzymes like HCV NTPase/helicase, which is vital for viral replication. nih.gov

Biological Activities and Mechanisms of Benzotriazole-5-carboxamide Derivatives
Derivative ClassBiological ActivityMechanism of ActionKey Compounds/DataReference
Benzotriazol-1-yl carboxamidesEnzyme InhibitionInhibition of Monoacylglycerol Lipase (MAGL)Identified via 3D-QSAR studies nih.govnih.gov
6-methoxy-1H-benzotriazole-5-carboxamidesAntiemetic & GastroprokineticDopamine D2/D3 Receptor AntagonismAS-9705 (IC50 = 58.5 nM for D2, 60.8 nM for D3) nih.gov
N-alkyl-tetrabromobenzotriazoles (analogue)Antiviral (HCV)Inhibition of NTPase/helicase2-propyl derivative (IC50 ≈ 6.5 µM) nih.gov
General Benzotriazole DerivativesAnticancerInduction of apoptosisVarious derivatives show antiproliferative effects researchgate.netresearchgate.net

Enzyme Inhibition Mechanisms

The inhibitory potential of this compound derivatives has been explored against several enzymatic targets. The benzotriazole moiety, as a bioisostere of other triazolic systems, provides a foundation for designing enzyme inhibitors.

Alpha-Glucosidase Inhibition
Inhibition of DNA Gyrase and Dihydrofolate Reductase

There is currently a lack of direct research investigating this compound derivatives as specific inhibitors of DNA gyrase or dihydrofolate reductase (DHFR). Although benzotriazole has been incorporated into other known antibacterial scaffolds, such as quinolones, to modulate activity, dedicated SAR studies of benzotriazole-5-carboxamide derivatives against these particular enzymes are not present in the current body of literature. nih.gov

Inhibition of Sterol 14-α-demethylase

Derivatives of this compound are recognized for their potential to inhibit sterol 14-α-demethylase (CYP51), a critical cytochrome P450 enzyme in the biosynthesis of sterols in fungi. nih.gov The mechanism of action is rooted in the azole nature of the benzotriazole ring.

The nitrogen atoms within the triazole ring system are capable of coordinating with the heme iron atom located in the active site of the CYP51 enzyme. This interaction prevents the natural substrate, such as lanosterol (B1674476), from binding and undergoing the necessary oxidative demethylation step. nih.gov By blocking this essential stage of ergosterol (B1671047) biosynthesis, these compounds disrupt the integrity and function of the fungal cell membrane. nih.govmdpi.com The structure of the carboxamide side chain and other substitutions on the benzotriazole ring play a crucial role in determining the potency and selectivity of the inhibition. nih.gov Although many azole antifungals are potent inhibitors of fungal CYP51, they often exhibit weak inhibition of the human ortholog, which is a key consideration in drug design. nih.govnih.gov

Cytochrome P-450 Inhibition

The interaction of this compound derivatives with the cytochrome P-450 (CYP) superfamily of enzymes is primarily understood through metabolism studies of specific compounds. The drug Alizapride, a derivative of this scaffold, undergoes biotransformation mediated by CYP isoforms.

In vitro metabolism studies have shown that Alizapride is a substrate for CYP2D6 and CYP3A4. researchgate.net The metabolic pathways involve oxidative reactions, notably the N-deallylation of the molecule. This process leads to the formation of reactive metabolites, including acrolein and an epoxide intermediate, which highlights the potential for the scaffold to be involved in mechanism-based inhibition or drug-drug interactions. researchgate.net

Receptor Modulation Mechanisms

Derivatives of this compound have been successfully developed as receptor modulators, demonstrating significant activity at dopaminergic and serotonergic receptors. This has led to their investigation for gastrointestinal and antiemetic applications.

A key example is Alizapride, chemically known as N-((1-Allyl-2-pyrrolidinyl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide, which functions as a dopamine D2 receptor antagonist. researchgate.netnih.gov This antagonism is the basis for its antiemetic properties.

Further research into 6-methoxy-1H-benzotriazole-5-carboxamide derivatives has revealed compounds with dual functionality, acting as both dopamine D2 receptor antagonists and serotonin (B10506) 5-HT4 receptor agonists. biomolther.org This dual mechanism provides a synergistic effect, combining antiemetic action with gastroprokinetic activity, which enhances gastric emptying. biomolther.orgbiomolther.org The affinity for these receptors is influenced by the specific substituents on the carboxamide nitrogen.

Compound ClassPrimary Target(s)Mechanism of ActionResulting Pharmacological Activity
AlizaprideDopamine D2 ReceptorAntagonismAntiemetic researchgate.netnih.gov
6-methoxy-1H-benzotriazole-5-carboxamide DerivativesDopamine D2 ReceptorAntagonismAntiemetic, Gastroprokinetic biomolther.orgbiomolther.org
6-methoxy-1H-benzotriazole-5-carboxamide DerivativesSerotonin 5-HT4 ReceptorAgonismGastroprokinetic biomolther.orgbiomolther.org
Dopamine D2 Receptor Antagonism for Antiemetic/Gastroprokinetic Effects

Derivatives of this compound have been identified as potent antagonists of the dopamine D2 receptor, a mechanism primarily linked to their antiemetic (anti-vomiting) and gastroprokinetic (promoting gastrointestinal motility) effects. The antagonism at D2 receptors within the chemoreceptor trigger zone (CTZ) of the central nervous system is a key mechanism for preventing nausea and vomiting stimulated by various sources.

A notable derivative, AS-9705, exemplifies the therapeutic potential of this scaffold. Pharmacological studies demonstrated that AS-9705 inhibits binding to human dopamine D2 receptors. This activity is central to its function as both an antiemetic and a gastroprokinetic agent. Research into a series of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives further established a clear structure-activity relationship. Specifically, compounds featuring a medium perhydroazacycle ring in the amine portion of the molecule showed potent antiemetic activity, as demonstrated by the inhibition of apomorphine-induced emesis in dogs, alongside significant gastroprokinetic effects in rats.

Another compound within this class, Alizapride, is a dopamine D2 antagonist used clinically to prevent nausea and vomiting. Its mechanism of action is attributed to its antagonist activity at D2 receptors in the CTZ. unipr.it

The table below summarizes the binding affinity of a key derivative for dopamine receptors, illustrating the potent interaction that underlies its pharmacological effects.

CompoundReceptorBinding Affinity (IC50)Species
AS-9705 Dopamine D258.5 ± 14.0 nmol/lHuman
Dopamine D360.8 ± 7.8 nmol/lHuman

This table presents the concentration of the compound required to inhibit 50% of radioligand binding to the specified receptors.

These findings underscore the importance of the benzotriazole-5-carboxamide core in designing effective D2 receptor antagonists for managing gastrointestinal disorders.

Antiviral Action Mechanisms (excluding clinical)

Benzotriazole derivatives have been identified as potent antiviral agents that can thwart viral infections by acting on the early stages of the viral life cycle, specifically by interfering with viral attachment to host cells and subsequent entry processes. nih.govresearchgate.netnih.gov This mechanism prevents the virus from initiating replication, thereby protecting cells from infection without exerting direct virucidal activity. nih.govresearchgate.netnih.gov

Studies on a notable series of benzo[d] nih.govpharmafeatures.comnih.govtriazol-1(2)-yl derivatives revealed their selective antiviral activity against Coxsackievirus B5 (CVB5). nih.govnih.gov The lead compound from this series, 18e, was shown to protect cells from virus-induced apoptosis. nih.gov Time-of-addition assays confirmed that its mechanism of action is attributable to an interaction during the early phase of infection by disrupting the viral attachment process. nih.govresearchgate.net Cells were most effectively protected when they were pre-treated with the compound, highlighting its role in blocking the initial virus-host interaction. nih.govresearchgate.net

Compound SeriesTarget VirusProposed MechanismKey FindingSource
Benzo[d] nih.govpharmafeatures.comnih.govtriazol-1(2)-yl derivatives (e.g., 18e)Coxsackievirus B5 (CVB5)Inhibition of viral attachmentProtects cells from infection when pre-treated; no virucidal activity. EC₅₀ values ranged from 6 to 18.5 μM. nih.govresearchgate.netnih.gov
5,6-dichloro-1-phenyl-1(2)H-benzo[d] nih.govpharmafeatures.comnih.govtriazole derivativesHuman Respiratory Syncytial Virus (RSV)Inhibition of viral fusion processActive during the early phase of infection; specifically targets the fusion protein (F) mediated entry. nih.gov

A significant antiviral strategy for benzotriazole derivatives involves the targeting of viral NTPase/helicase enzymes. researchgate.netnih.gov These enzymes are crucial for viral replication as they unwind double-stranded RNA or DNA, a process that requires energy from NTP hydrolysis. doi.org By inhibiting these enzymes, benzotriazole compounds can effectively halt viral genome amplification. pharmafeatures.com

Structure-activity relationship studies have been conducted to optimize the anti-helicase activity of 1H-benzotriazole and 1H-benzimidazole analogues against enzymes from the Flaviviridae family, including hepatitis C virus (HCV), West Nile virus (WNV), Dengue virus (DENV), and Japanese encephalitis virus (JEV). researchgate.netnih.gov Research demonstrated that N-alkylation of the tetrabromobenzotriazole scaffold enhanced the inhibitory activity and selectivity towards the HCV NTPase/helicase. researchgate.netnih.gov Specifically, 2-methyl, 2-ethyl, and 2-propyl derivatives were found to be the most active, with IC₅₀ values of approximately 6.5 µM when DNA was used as a substrate. researchgate.netnih.gov

Conversely, substituting the alkyl groups with hydroxyethyl or chloroethyl moieties resulted in a loss of inhibitory activity. researchgate.netnih.gov This highlights the importance of the nature of the substituent at the N-position for effective enzyme inhibition. Furthermore, some bis-benzotriazole-dicarboxamide derivatives have been shown through in silico assays to act as false substrates that bind to the Poliovirus helicase, indicating another potential mode of action for this class of compounds. frontiersin.org

Compound ClassDerivativeTarget EnzymeActivity (IC₅₀)Source
N-alkyl-4,5,6,7-tetrabromo-1H-benzotriazole2-methylHCV NTPase/helicase (DNA substrate)~6.5 μM researchgate.netnih.gov
N-alkyl-4,5,6,7-tetrabromo-1H-benzotriazole2-ethylHCV NTPase/helicase (DNA substrate)~6.5 μM researchgate.netnih.gov
N-alkyl-4,5,6,7-tetrabromo-1H-benzotriazole2-propylHCV NTPase/helicase (DNA substrate)~6.5 μM researchgate.netnih.gov
N-hydroxyethyl-4,5,6,7-tetrabromo-1H-benzotriazoleHydroxyethylHCV NTPase/helicaseInactive researchgate.netnih.gov
N-chloroethyl-4,5,6,7-tetrabromo-1H-benzotriazoleChloroethylHCV NTPase/helicaseInactive researchgate.netnih.gov

Proposed Anticancer Mechanisms (excluding clinical)

Benzotriazole derivatives have emerged as potential anticancer agents through mechanisms involving the modulation of mitochondrial functions, primarily mediated by reactive oxygen species (ROS). nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger programmed cell death, or apoptosis. nih.gov

A novel synthesized benzotriazole derivative, 3-(1H-benzo[d] nih.govpharmafeatures.comnih.govtriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (B1203000) (BmOB), has been shown to exhibit anti-proliferative effects against several human tumor cell lines. nih.govresearchgate.net Its mechanism was investigated in the human hepatocarcinoma BEL-7402 cell line, which was highly susceptible to the compound. nih.govresearchgate.net Treatment with BmOB led to a significant generation of ROS, a disruption of the mitochondrial membrane potential (ΔΨm), and ultimately, cell death. nih.govresearchgate.net

Further investigation into the sequence of events revealed that the collapse of the mitochondrial membrane potential occurred prior to the detectable increase in intracellular ROS. nih.govresearchgate.net The cytotoxicity induced by BmOB could be prevented by the antioxidant vitamin C and by cyclosporine A, an inhibitor of the mitochondrial permeability transition pore. nih.govresearchgate.net This suggests that the anticancer effect of BmOB occurs through the modulation of mitochondrial functions that are regulated by ROS, initiating a cascade that leads to cell death. nih.govresearchgate.net

CompoundCell LinePrimary EffectSecondary EffectOutcomeSource
BmOBBEL-7402 (Human Hepatocarcinoma)Disruption of mitochondrial membrane potential (ΔΨm)Generation of Reactive Oxygen Species (ROS)Cell Death / Apoptosis nih.govresearchgate.net

Another significant anticancer mechanism for benzotriazole derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, making tubulin a key target for cancer therapy. nih.gov

A series of 3-aryl-2-[1H-benzotriazol-1-yl]acrylonitriles has been identified as a novel class of potent tubulin inhibitors. nih.gov The compound (E)-2-(1H-benzo[d] nih.govpharmafeatures.comnih.govtriazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile, in particular, was found to have cytotoxic potency comparable to the established anticancer agent etoposide. nih.gov Structure-activity relationship (SAR) studies were initiated to explore how different substitutions on this scaffold affect its activity. nih.gov Molecular modeling studies suggest these compounds bind to the colchicine (B1669291) site on tubulin, thereby preventing its polymerization. nih.govnih.gov

More recent research on 1,2,3-triazole benzothiazole (B30560) hybrids has further validated this mechanism. nih.gov A lead compound from this series, K18, exhibited potent proliferation inhibitory activity against esophageal cancer cells (IC₅₀ values of 0.038-0.042 μM) and was shown to effectively inhibit tubulin polymerization with an IC₅₀ of 0.446 μM. nih.gov This action hinders the formation of filamentous microtubules within the cancer cells, leading to their death. nih.gov

Compound ClassExample CompoundTargetActivity (IC₅₀)MechanismSource
3-aryl-2-[1H-benzotriazol-1-yl]acrylonitriles(E)-2-(1H-benzo[d] nih.govpharmafeatures.comnih.govtriazol-1-yl)-3-(4-methoxyphenyl)acrylonitrileTubulinPotency comparable to EtoposideBinds to the colchicine site, inhibiting polymerization nih.gov
1,2,3-triazole benzothiazole derivativesK18Tubulin Polymerization0.446 μMInhibits tubulin assembly, leading to cell cycle arrest and apoptosis nih.gov

Future Directions and Emerging Research Avenues for 1h 1,2,3 Benzotriazole 5 Carboxamide Chemistry

Design of Novel Multi-Targeting Therapeutic Agents

The development of multi-target drugs, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The benzotriazole (B28993) scaffold is an ideal starting point for designing such agents due to its ability to serve as a versatile core that can be modified with various functional groups to optimize pharmacological properties. gsconlinepress.com

Future research will likely focus on using the 1H-1,2,3-benzotriazole-5-carboxamide core to create derivatives that can inhibit multiple disease-related pathways. For instance, by modifying the carboxamide group and other positions on the benzotriazole ring, it is possible to design compounds that act as dual inhibitors of key enzymes, such as protein kinases and tubulin, which are critical in cancer cell proliferation. gsconlinepress.comnih.gov Studies have already shown that benzotriazole derivatives can inhibit protein kinases involved in breast, lung, and prostate cancers. gsconlinepress.com The carboxamide moiety provides a crucial point for hydrogen bonding and other interactions, which can be exploited to achieve desired polypharmacology. The design of these agents will leverage structure-activity relationship (SAR) studies to fine-tune the molecule for optimal interaction with multiple targets, potentially leading to more effective therapies with reduced chances of drug resistance. gsconlinepress.com

Development of Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

While classical methods for synthesizing benzotriazoles, such as the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid, are well-established, future research is geared towards more efficient, cost-effective, and environmentally benign approaches. gsconlinepress.com The development of advanced synthetic methodologies is crucial for accessing novel derivatives of this compound in a sustainable manner.

Key areas of development include:

Green Chemistry: Microwave-assisted solid-phase synthesis has emerged as a green alternative, offering short reaction times, high yields, and the use of recyclable solid acid catalysts like K-10 montmorillonite (B579905), which eliminates harmful waste. rsc.org Catalyst- and solvent-free conditions are also being explored for specific reaction steps, such as the synthesis of β-amino alcohols from benzotriazolated epoxides. acs.org

Mechanochemistry: Ball-milling techniques are being applied for the eco-friendly preparation of peptides using N-acyl benzotriazole derivatives. acs.org This solvent-free approach improves the environmental impact compared to classical solution-phase synthesis.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability for the production of benzotriazole intermediates and final products.

Catalysis: The use of benzotriazole as a sustainable, inexpensive, and non-toxic ligand in metal-catalyzed coupling reactions is a growing area of interest. rsc.org This facilitates the construction of carbon-carbon and carbon-heteroatom bonds, which is essential for creating a diverse library of derivatives. rsc.org

A reliable multigram synthesis for 1H-1,2,3-benzotriazole-5-carboxaldehyde, a direct precursor to the target carboxamide, has already been developed, paving the way for its use in various reactions like reductive amination without the need for protecting groups. researchgate.net

Table 1: Comparison of Synthetic Approaches for Benzotriazole Derivatives
MethodologyKey FeaturesAdvantagesReference
Classical Cyclocondensationo-phenylenediamines reacted with nitrous acid.Well-established, straightforward. gsconlinepress.com
Microwave-Assisted Solid PhaseUses recyclable solid acid catalyst (K-10 montmorillonite) under microwave irradiation.Environmentally benign, short reaction times, high yields, no harmful waste. rsc.org
MechanochemistryVibrational ball-milling for peptide coupling with N-acyl benzotriazoles.Eco-friendly, solvent-free, improved green metrics. acs.org
Catalyst-Free Aqueous SynthesisAminolysis of epoxides under aqueous conditions.Adheres to green chemistry principles, avoids catalysts and organic solvents. acs.org

Elucidation of Undiscovered Mechanistic Pathways for Biological Activity

While the broad-spectrum biological activity of benzotriazole derivatives is well-documented, the precise molecular mechanisms often remain to be fully elucidated. nih.gov Future research must delve deeper into the mechanistic pathways through which this compound and its analogues exert their therapeutic effects. This involves identifying specific molecular targets and understanding the downstream signaling cascades.

For example, the antiproliferative effects of some benzotriazole-acrylonitrile derivatives have been linked to the inhibition of tubulin polymerization at the colchicine-binding site, leading to a G2/M phase cell cycle blockade and apoptosis. nih.gov However, for other activities, such as antiviral or antimicrobial effects, the mechanisms are less clear. It is known that benzotriazole derivatives can disrupt bacterial cell membranes, but the specific interactions leading to this are an area for further study. gsconlinepress.com

Investigative approaches will include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the primary protein targets.

Biophysical Assays: Employing methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify ligand-target binding interactions.

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target, revealing key molecular interactions.

Theoretical Studies: Computational methods can be used to model reaction pathways, such as the degradation of benzotriazoles by hydroxyl radicals, providing insights that can be extrapolated to biological systems. nih.gov

Understanding these mechanisms is critical for rational drug design, enabling the optimization of lead compounds for increased potency and selectivity while minimizing off-target effects.

Exploration in Materials Science Applications (e.g., Organic Light-Emitting Diodes)

Beyond medicinal chemistry, the unique electronic properties of the benzotriazole ring make it a valuable component in materials science, particularly in organic electronics. The benzotriazole unit acts as an electron-deficient (acceptor) block, which can be combined with electron-rich (donor) units to create donor-acceptor (D-A) conjugated polymers for various optoelectronic applications. mdpi.comsioc-journal.cn

A significant emerging application is in Organic Light-Emitting Diodes (OLEDs). Research has shown that π-conjugated polymers containing benzotriazole units can be synthesized via methods like palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.comnih.gov These polymers have been successfully used as the light-emitting layer in OLED devices, demonstrating promising green and red luminescence. mdpi.comnih.gov The addition of linkers, such as thiophene, to the polymer backbone can be used to tune the emission properties, with the goal of achieving efficient white light emission from a single polymer layer. rsc.org

Future work in this area will focus on:

Molecular Engineering: Designing new D-A copolymers with this compound as a modified acceptor unit to fine-tune the HOMO/LUMO energy levels and the emission color.

Device Optimization: Improving the external quantum efficiency (EQE) and power efficiency of OLEDs based on these materials by optimizing the device architecture. mdpi.com

Other Applications: Exploring the use of these materials in other areas such as organic photovoltaics (OPVs), where benzotriazole derivatives are already being used to develop high-performance donor and acceptor materials, and as corrosion inhibitors for metals like copper. sioc-journal.cnwikipedia.orgemerald.com

Table 2: Performance of Benzotriazole-Containing Polymers in OLEDs
PolymerDevice ArchitectureMax. External Quantum Efficiency (EQE)Emission ColorCIE CoordinatesReference
P1ITO/PEDOT:PSS/PTAA/P1/TPBi/LiF/Al0.07%Green(0.40, 0.52) mdpi.com
P2ITO/PEDOT:PSS/PTAA/P2/TPBi/LiF/Al0.14%Red(0.66, 0.33) mdpi.com

Integration of Advanced Computational Techniques in Drug Discovery and Design

Computer-Aided Drug Design (CADD) is an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective identification and optimization of lead compounds. scribd.comnih.gov The integration of advanced computational techniques will be paramount in accelerating the discovery of novel drugs based on the this compound scaffold.

Key computational methods and their applications include:

Molecular Docking: This structure-based method predicts the binding orientation and affinity of a ligand to a target protein's active site. ijpsjournal.commdpi.com It is widely used to screen virtual libraries of benzotriazole derivatives against known drug targets and to understand binding modes, as shown in studies where derivatives were docked against proteins implicated in arthritis. ijpsjournal.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This information is crucial for predicting a molecule's reactivity and stability and is applied in both drug design and materials science. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, accounting for target flexibility and helping to predict binding free energies more accurately. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Ligand-based QSAR models are developed to correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of the potency of newly designed molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-1,2,3-benzotriazole-5-carboxamide and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzotriazole precursors with carboxamide-forming reagents. For example, coupling reactions using ethyl chloroformate or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can introduce the carboxamide group. highlights the use of acyl chlorides (e.g., benzo[c][1,2,5]oxadiazole-5-carbonyl chloride) reacting with ammonia to form carboxamides, a strategy adaptable to benzotriazole systems. Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate triazole cores with tailored substituents .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography for unambiguous structural determination (e.g., as demonstrated in for a related triazole-carboxylic acid derivative).
  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent effects. For instance, ¹H-NMR can distinguish between triazole isomers based on proton coupling patterns.
  • Density Functional Theory (DFT) to model electronic properties, such as HOMO-LUMO gaps, which influence reactivity .

Q. What safety considerations are critical when handling this compound in the lab?

  • Methodological Answer : While specific hazard data for this compound is limited ( notes "no known hazard" for a benzotriazole-carboxamide hydrochloride derivative), general precautions for triazole derivatives apply:

  • Use fume hoods to avoid inhalation of fine powders.
  • Conduct stability tests under varying pH and temperature conditions to assess decomposition risks.
  • Refer to Safety Data Sheets (SDS) of structurally related compounds (e.g., for a triazole-carboxamide with documented safety protocols) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

  • Methodological Answer : Systematic substitution at the benzotriazole N1 and C5 positions can optimize activity. For example:

  • N1-Benzylation (e.g., 1-benzyl derivatives in ) improves lipophilicity, enhancing membrane permeability.
  • C5-Amino or halogen substitutions () can modulate electron density and hydrogen-bonding capacity. Biological assays (e.g., MIC for antimicrobial activity in ) should be paired with computational docking studies to correlate structural changes with target binding .

Q. What strategies resolve contradictions in pharmacological data for benzotriazole-carboxamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. To address this:

  • Use isothermal titration calorimetry (ITC) to validate binding affinities.
  • Perform metabolic stability assays (e.g., liver microsome models) to differentiate intrinsic activity from pharmacokinetic factors.
  • Cross-reference crystallographic data () with molecular dynamics simulations to confirm binding poses .

Q. How can multicomponent reactions streamline the synthesis of benzotriazole-carboxamide libraries?

  • Methodological Answer : Microwave- or ultrasound-assisted one-pot reactions () reduce step count and improve yields. For example:

  • Combine benzotriazole precursors, isocyanides, and aldehydes in a Ugi-type reaction to generate diverse carboxamides.
  • Optimize solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Cu(I) for triazole formation) using Design of Experiments (DoE) methodologies .

Q. What analytical techniques are best suited for studying the stability of benzotriazole-carboxamides under physiological conditions?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) tracks degradation products in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS).
  • Circular Dichroism (CD) monitors conformational changes in aqueous environments.
  • Accelerated Stability Testing (40°C/75% RH for 6 months) identifies hydrolytically labile groups (e.g., amide bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.